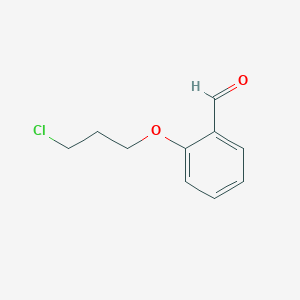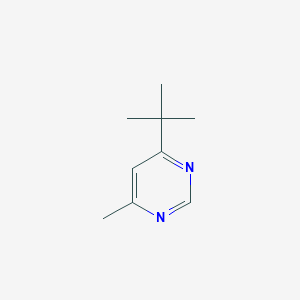![molecular formula C21H34BrNO2 B8596389 Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl- CAS No. 102294-93-9](/img/structure/B8596389.png)
Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl- is an organic compound with the molecular formula C21H34BrNO2 It is a derivative of benzamide, featuring a bromohexyl group and an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl- typically involves the following steps:
Formation of the bromohexyl intermediate: This step involves the reaction of hexanol with bromine to form 6-bromohexanol.
Etherification: The 6-bromohexanol is then reacted with 4-hydroxybutylbenzene under basic conditions to form 4-{4-[(6-Bromohexyl)oxy]butyl}benzene.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps as described above. The reactions are carried out in reactors with controlled temperature and pressure to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl- undergoes various types of chemical reactions, including:
Substitution reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form corresponding alcohols.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction reactions: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution reactions: Products include azides, nitriles, or other substituted derivatives.
Oxidation reactions: Products include corresponding oxides or ketones.
Reduction reactions: Products include corresponding alcohols.
Hydrolysis: Products include corresponding alcohols and acids.
Wissenschaftliche Forschungsanwendungen
Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl- involves its interaction with specific molecular targets. The bromohexyl group allows for covalent binding to nucleophilic sites on proteins or other biomolecules, potentially altering their function. The diethylbenzamide moiety may interact with hydrophobic pockets in proteins, further influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{4-[(6-Bromohexyl)oxy]butyl}benzene: Lacks the diethylamide group, making it less hydrophobic.
N,N-diethylbenzamide: Lacks the bromohexyl and ether linkage, making it less reactive.
6-Bromohexanol: Lacks the benzamide and ether linkage, making it less complex.
Uniqueness
Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl- is unique due to its combination of a bromohexyl group, ether linkage, and diethylbenzamide moiety.
Eigenschaften
CAS-Nummer |
102294-93-9 |
|---|---|
Molekularformel |
C21H34BrNO2 |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
4-[4-(6-bromohexoxy)butyl]-N,N-diethylbenzamide |
InChI |
InChI=1S/C21H34BrNO2/c1-3-23(4-2)21(24)20-14-12-19(13-15-20)11-7-10-18-25-17-9-6-5-8-16-22/h12-15H,3-11,16-18H2,1-2H3 |
InChI-Schlüssel |
YCFHMIUCSJLIJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)CCCCOCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Methoxycarbonyl)amino]pentanoic acid](/img/structure/B8596328.png)

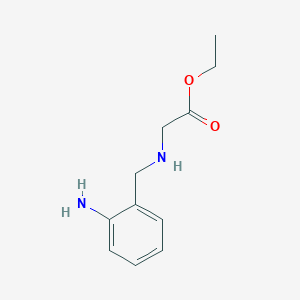
![N-(2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-ylidene)hydroxylamine](/img/structure/B8596358.png)
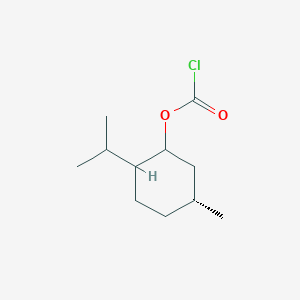
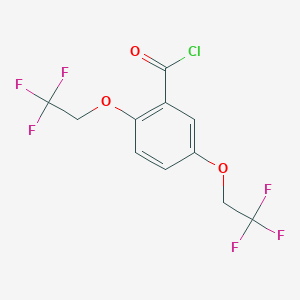
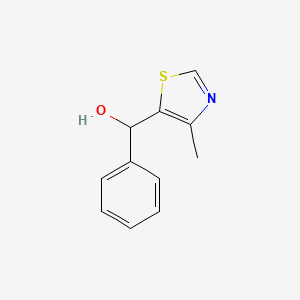
![1-(1-(benzo[d][1,3]dioxol-5-yl)cyclohexyl)-N-methylmethanamine](/img/structure/B8596374.png)
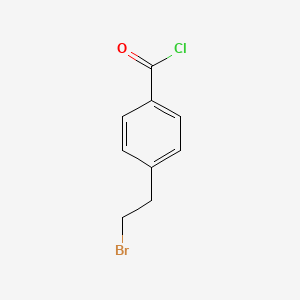
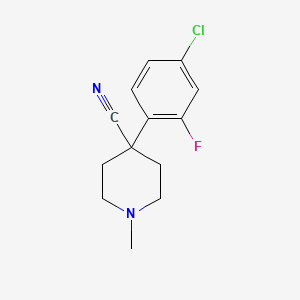
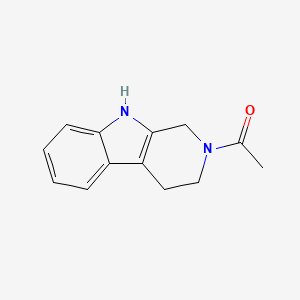
![7-bromo-3-methoxy-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B8596404.png)
